2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a naphthyridine ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactionsThe final step involves the ethoxylation of the ethanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(pyridin-4-yl)ethan-1-one
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
Uniqueness
2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of a naphthyridine ring, a pyridine ring, and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-ethoxy-1-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H24N4O2/c1-2-28-15-21(27)26-11-7-17(8-12-26)20-4-3-18-13-19(14-24-22(18)25-20)16-5-9-23-10-6-16/h3-6,9-10,13-14,17H,2,7-8,11-12,15H2,1H3 |
InChI Key |
MOEWTRXUHMGVQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
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